2,6-Dimethylheptan-1-ol

Descripción general

Descripción

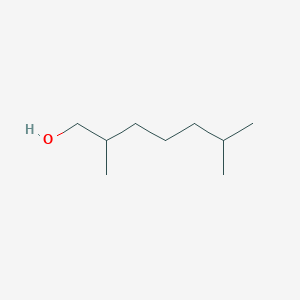

2,6-Dimethylheptan-1-ol is an alkyl alcohol characterized by the presence of a hydroxy group at the first carbon of a 2,6-dimethylheptane chain. Its molecular formula is C9H20O, and it is known for its role as a primary alcohol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethylheptan-1-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride, followed by hydrogenation . This method involves a Grignard reaction, which is a common technique in organic synthesis for forming carbon-carbon bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically converts the alcohol to a corresponding aldehyde or carboxylic acid.

Reduction: Although less common, reduction reactions can further reduce the alcohol to hydrocarbons.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.

Major Products:

Oxidation: Produces 2,6-dimethylheptanal or 2,6-dimethylheptanoic acid.

Reduction: Can yield 2,6-dimethylheptane.

Substitution: Results in compounds like 2,6-dimethylheptyl chloride.

Aplicaciones Científicas De Investigación

2,6-Dimethylheptan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Functions as a metabolite in certain species, such as Daphnia pulex.

Industry: Utilized in the production of fragrances and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action for 2,6-Dimethylheptan-1-ol involves its interaction with biological molecules through its hydroxy group. This interaction can lead to various biochemical pathways, depending on the specific context. For instance, in Daphnia pulex, it acts as a metabolite, influencing physiological processes .

Comparación Con Compuestos Similares

2,6-Dimethylheptan-2-ol: An isomer with the hydroxy group at the second carbon.

2,6-Dimethylheptane: The parent hydrocarbon without the hydroxy group.

2,6-Dimethylheptanal: The aldehyde form of the compound.

Uniqueness: 2,6-Dimethylheptan-1-ol is unique due to its specific placement of the hydroxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring primary alcohols with branched alkyl chains.

Actividad Biológica

2,6-Dimethylheptan-1-ol, an alkyl alcohol with the molecular formula C9H20O, is characterized by a hydroxy group at the first carbon of a 2,6-dimethylheptane chain. This compound has garnered attention due to its biological activities, particularly in ecological and biochemical contexts. It serves as a metabolite in various organisms and exhibits potential interactions with cellular processes.

Target Organisms : The primary biological relevance of this compound is observed in aquatic organisms such as Daphnia pulex, where it functions as a metabolite. Its presence influences metabolic pathways crucial for energy production and storage.

Biochemical Pathways : The compound participates in various biochemical reactions, interacting with enzymes and proteins. It can modulate enzyme activity through binding interactions, potentially leading to either activation or inhibition depending on the specific biochemical context.

Cellular Effects

Research indicates that this compound affects cellular signaling pathways and gene expression. Its role as a metabolite suggests involvement in:

- Energy metabolism : Contributing to ATP production.

- Cell signaling : Modifying pathways that regulate cellular responses to environmental changes.

- Gene expression : Influencing the transcription of genes involved in stress responses and metabolic regulation .

Case Study 1: Metabolic Role in Daphnia pulex

A study highlighted the role of this compound as a metabolite in Daphnia pulex. The compound was found to influence energy storage mechanisms and metabolic efficiency under varying environmental conditions. The results suggested that its presence could enhance the organism's resilience to pollutants by modulating stress response pathways.

Case Study 2: Biochemical Interactions

In another investigation focusing on the biochemical properties of this compound, researchers identified its ability to interact with specific enzymes involved in lipid metabolism. This interaction was characterized by kinetic studies that demonstrated alterations in enzyme activity upon exposure to varying concentrations of the alcohol .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIBFNZRWQGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286520, DTXSID80863019 | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_30413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-12-9 | |

| Record name | NSC46308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,6-dimethyl-1-heptanol a valuable compound in organic synthesis?

A1: 2,6-Dimethyl-1-heptanol serves as a versatile chiral building block, particularly in synthesizing natural products like insect pheromones. Its chiral centers allow for the creation of specific stereoisomers crucial for the biological activity of these pheromones.

Q2: Which insect pheromones have been synthesized using 2,6-dimethyl-1-heptanol as a starting material?

A2: Researchers have successfully synthesized pheromones for several insects using 2,6-dimethyl-1-heptanol. This includes:

- (2R,6R,10R)-6,10,14-Trimethyl-2-pentadecanol: The female pheromone of the rice moth (Corcyra cephalonica). []

- Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate: The male pheromone of the stink bug (Euschistus heros). []

- (3S,7S) and (3S,7S,15S) stereoisomers of 3,7-dimethyl-2-heptacosanone and 3,7,15-trimethyl-2-heptacosanone: Ketones identified from the locust Schistocerca gregaria. []

- (1S,2S,6S,10R)- and (1S,2R,6R,10R)-1,2,6,10-tetramethyldodecyl propanoate: Components of the sex pheromone of the pine sawfly, Microdiprion pallipes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.